4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid
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Overview
Description
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid is a boronic acid derivative with the molecular formula C10H11BFNO5.
Preparation Methods
The synthesis of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity .
Chemical Reactions Analysis
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the boronic acid moiety, using reagents like halides or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild bases or acids to facilitate the desired transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Research into boronic acid derivatives has shown promise in the development of enzyme inhibitors and other pharmaceutical agents.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
(4-acetamido-2-fluoro-5-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO5/c1-5(14)13-9-4-8(12)7(11(16)17)3-6(9)10(15)18-2/h3-4,16-17H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFJINWGXSZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)NC(=O)C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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